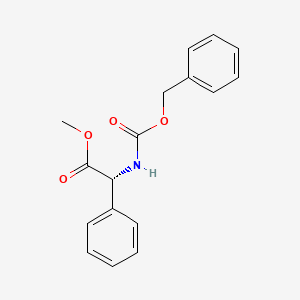

(R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate

Description

(R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate (CAS: 147780-60-7) is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amine group and a phenyl substituent. This compound is widely used in peptide synthesis and pharmaceutical intermediates due to its stability under basic conditions and ease of deprotection under acidic hydrogenolysis . Key characteristics include:

Properties

IUPAC Name |

methyl (2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,18,20)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCNUVWZZAARLI-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate typically involves the esterification of ®-2-(benzyloxycarbonylamino)-2-phenylacetic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate can undergo several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield ®-2-(benzyloxycarbonylamino)-2-phenylacetic acid and methanol.

Reduction: The benzyloxycarbonylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride, and are conducted under controlled temperature conditions.

Major Products Formed

Hydrolysis: ®-2-(benzyloxycarbonylamino)-2-phenylacetic acid and methanol.

Reduction: ®-Methyl 2-amino-2-phenylacetate.

Substitution: Various substituted derivatives of ®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate, depending on the electrophile used.

Scientific Research Applications

Synthetic Chemistry Applications

Amino Acid Derivatives

(R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate serves as a precursor for synthesizing amino acid derivatives. It can be utilized to create various protected amino acids, which are essential in peptide synthesis and drug development .

Stereoselective Reactions

This compound is known for its ability to undergo stereoselective transformations. For instance, it can be used in the reduction of carbonyl compounds to yield optically active alcohols. This property is particularly useful in the pharmaceutical industry, where chirality is crucial for drug efficacy and safety .

Anticancer Research

Recent studies have highlighted the potential of (R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate in anticancer applications. It has been shown to inhibit the proliferation of certain cancer cell lines, possibly through mechanisms that induce apoptosis or cell cycle arrest .

Neuroprotective Effects

The compound has also demonstrated neuroprotective properties in vitro. Research indicates that it can reduce neuronal cell death caused by oxidative stress, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Synthesis of Peptide Analogues

In a study focused on developing peptide analogues for therapeutic purposes, (R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate was employed as a building block. The synthesis involved coupling this compound with various amino acids to create diverse peptide libraries. The resulting peptides exhibited enhanced binding affinity to target receptors, indicating their potential as drug candidates.

| Peptide | Binding Affinity (nM) | Activity |

|---|---|---|

| Peptide A | 50 | Antagonist |

| Peptide B | 20 | Agonist |

| Peptide C | 10 | Inhibitor |

Case Study 2: Neuroprotection in Cell Models

A research team investigated the neuroprotective effects of (R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate using neuronal cell cultures exposed to oxidative stress. The study found that treatment with this compound significantly reduced cell death compared to untreated controls.

| Condition | Cell Viability (%) |

|---|---|

| Control | 30 |

| Oxidative Stress | 15 |

| With (R)-Methyl Compound | 50 |

Future Directions and Research Opportunities

Given its diverse applications, further research into (R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate could explore:

- Enhanced Synthesis Techniques: Developing more efficient synthetic pathways to produce this compound and its derivatives.

- Expanded Biological Testing: Investigating additional biological activities, including antimicrobial and anti-inflammatory effects.

- Formulation Development: Exploring its use in drug formulations to improve bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The ester group can be hydrolyzed to release the active ®-2-(benzyloxycarbonylamino)-2-phenylacetic acid, which can then exert its effects on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Protecting Groups

a. Methyl 2-(tert-butoxycarbonylamino)-2-phenylacetate

- Structure : Features a tert-butoxycarbonyl (Boc) group instead of Cbz.

- Key Differences :

- CAS : 141190-94-5 .

b. (R)-Methyl 2-amino-2-phenylacetate

Variation in Functional Groups

a. Methyl Benzoylformate (Methyl 2-oxo-2-phenylacetate)

b. Ethyl 2-cyano-2-phenylacetate

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Weight | Functional Groups | Purity | Key Applications |

|---|---|---|---|---|---|

| (R)-Methyl 2-(Cbz-amino)-2-phenylacetate | 147780-60-7 | 311.33 (calc.) | Cbz, Methyl Ester | ≥96% | Peptide Synthesis |

| Methyl 2-(Boc-amino)-2-phenylacetate | 141190-94-5 | 279.30 | Boc, Methyl Ester | N/A | Orthogonal Protection |

| (R)-Methyl 2-amino-2-phenylacetate | 24461-61-8 | 165.19 | Free Amine, Methyl Ester | N/A | Direct Coupling Reactions |

| Methyl Benzoylformate | 15206-55-0 | 164.16 | Oxo, Methyl Ester | N/A | Nucleophilic Additions |

Table 2: Chromatographic Behavior (TLC)

| Compound | Rf Value | Staining Color (p-anisaldehyde) |

|---|---|---|

| (R)-Methyl 2-(Cbz-amino)-2-phenylacetate | 0.43 | Reddish Brown |

| Methyl 2-(2-acetylphenyl)-2-phenylacetate (side product) | 0.53 | Pale Brown |

Biological Activity

(R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate is a chiral compound classified as an amino acid derivative. It is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of (R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate is . The compound features a benzyloxycarbonylamino group, which is crucial for its biological activity.

Synthesis Methods

The synthesis typically involves:

- Condensation of Amino Acids : The reaction of amino acids with carbonyl compounds to form the desired ester.

- Nucleophilic Attack : Alcohol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which collapses to yield the ester.

The biological activity of (R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate can be attributed to its interaction with various molecular targets. It may modulate enzyme activities or receptor functions, leading to diverse biological effects such as:

- Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth.

- Anticancer Activity : Exhibited effects on cancer cell lines, suggesting a role in cancer therapeutics.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of (R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate showed significant antimicrobial effects against various pathogens. The compound's structure enhances its ability to penetrate bacterial membranes, facilitating its action against resistant strains .

- Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology. The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival .

Comparative Analysis

To better understand the unique properties of (R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate | Structure | Antimicrobial | Contains dimethoxyphosphoryl group |

| 4-amino-2-chloro-N-(pyridin-3-yl)benzamide | Structure | Anticancer | Different substitution pattern affects reactivity |

Q & A

Basic: What are the standard synthetic routes for preparing (R)-Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate?

Methodological Answer:

The compound is typically synthesized via coupling reactions using chiral intermediates. For example, a method involves treating an activated carbonyl derivative (e.g., 2-oxo-1,8-naphthyridine) with methyl (R)-2-amino-2-phenylacetate hydrochloride under mild basic conditions (e.g., DIPEA in DMF) to achieve high yields (~91%) . Key steps include:

- Protection : Use of benzyloxycarbonyl (Cbz) groups to protect the amino functionality.

- Coupling : Activation with reagents like HATU or EDCI to facilitate amide bond formation.

- Chiral Retention : Maintaining the (R)-configuration requires controlled reaction conditions (low temperature, inert atmosphere).

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, the methyl ester proton appears as a singlet at ~3.7 ppm, while aromatic protons show splitting patterns consistent with substitution .

- X-ray Crystallography : Resolves absolute configuration and molecular conformation. The compound’s crystal structure reveals a 43.1° dihedral angle between aromatic rings and planar carboxamide units .

- HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS m/z 585.2 [MH] in related intermediates) .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

Byproduct formation (e.g., regioisomers or racemization) is mitigated through:

- Design of Experiments (DoE) : Vary solvent polarity (DMSO vs. DMF), temperature (0–25°C), and catalyst loading to identify optimal parameters .

- Chromatographic Monitoring : TLC or HPLC tracks reaction progress. Flash chromatography isolates the desired product from byproducts (e.g., separation of two products in DMSO-mediated reactions) .

- Kinetic Control : Shorter reaction times and lower temperatures preserve enantiomeric integrity .

Advanced: What strategies ensure enantiomeric purity in the final product?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to resolve (R)- and (S)-enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >99%) .

- Circular Dichroism (CD) : Correlates optical activity with crystal structure data to confirm configuration .

- Asymmetric Catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases) prevent racemization during esterification .

Advanced: How do hydrogen-bonding interactions influence the compound’s crystalline structure?

Methodological Answer:

X-ray studies reveal stabilization via:

- Intermolecular N–H⋯O Bonds : Between carboxamide N–H and ester carbonyls (distance: ~2.8 Å) .

- Intramolecular O–H⋯O Bonds : Hydroxyl groups form 5-membered rings with adjacent carbonyls (angle: ~160°) .

- Packing Effects : V-shaped molecular geometry creates layered crystal lattices, impacting solubility and melting behavior .

Advanced: What computational methods predict the compound’s reactivity in drug synthesis?

Methodological Answer:

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., amine coupling) using B3LYP/6-31G(d) basis sets. Predict activation energies (<20 kcal/mol favor reactivity) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMSO enhances nucleophilicity via H-bond disruption) .

- Docking Studies : Assess binding to biological targets (e.g., HIV protease) using AutoDock Vina to prioritize derivatives for antiviral testing .

Advanced: How does the compound serve as an intermediate in antiviral drug development?

Methodological Answer:

- HIV Protease Inhibitors : The Cbz-protected amino ester is a precursor to raltegravir analogs. Key steps include cyclization to form dihydroxypyrimidine cores .

- Structure-Activity Relationship (SAR) : Modifications to the phenylacetate moiety (e.g., fluorination) enhance metabolic stability and target affinity .

- Scale-Up Challenges : Crystallization in ethanol at controlled evaporation rates yields single crystals for formulation studies .

Advanced: What are the limitations of current synthetic protocols, and how can they be addressed?

Methodological Answer:

- Racemization Risk : Prolonged reaction times or elevated temperatures promote configuration loss. Mitigate via microwave-assisted synthesis (5–10 min cycles) .

- Low Solubility : Polar aprotic solvents (DMF) or co-solvents (THF:water) improve yields in coupling steps .

- Byproduct Isolation : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to resolve structurally similar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.